molecular formula C33H43F3N6O9 B11928485 BQ-123 TFA

BQ-123 TFA

Cat. No.: B11928485
M. Wt: 724.7 g/mol
InChI Key: QSTCCEVXEPXYBF-JKNHBXRPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Endothelin Receptor Antagonists

The discovery of endothelin-1 in 1988 by Yanagisawa and colleagues revolutionized understanding of vascular regulation. This 21-amino-acid peptide, produced by endothelial cells, was identified as the most potent vasoconstrictor known, prompting intense efforts to develop receptor antagonists. Early research focused on peptide-based antagonists due to structural similarities with endothelin-1. BQ-123 emerged from screening natural products, particularly microbial metabolites, which often provide biologically active scaffolds.

The timeline of endothelin receptor antagonist development reveals key milestones:

Year Milestone Significance
1988 Endothelin-1 discovery Identified as primary endothelial-derived constricting factor
1991 Isolation of BQ-123 First selective ETA antagonist from Streptomyces
1993 Synthesis of BQ-788 Selective ETB antagonist for comparative studies
2001 FDA approval of bosentan First dual ERA for pulmonary arterial hypertension

These advances enabled precise pharmacological targeting of endothelin receptors. BQ-123’s cyclic pentapeptide structure (cyclo[-D-Trp-D-Asp-Pro-D-Val-Leu-]) provided a template for later small-molecule antagonists. Nuclear magnetic resonance studies revealed that its beta-turn and inverse gamma-turn conformations facilitate receptor binding, while sodium ion coordination at the proline carbonyl oxygen enhances stability.

Rationale for ETA Receptor Selectivity in BQ-123 Design

The design of BQ-123 prioritized ETA selectivity due to the receptor’s dominant role in vasoconstriction and disease pathogenesis. ETA receptors exhibit high affinity for endothelin-1 and are predominantly expressed in vascular smooth muscle cells, whereas ETB receptors bind all endothelin isoforms and mediate vasodilation via nitric oxide release. Selective ETA inhibition offered a strategy to counteract pathological vasoconstriction without disrupting ETB-mediated homeostatic functions.

Structural determinants of BQ-123’s selectivity include:

  • Cyclic Pentapeptide Backbone : Constrains conformational flexibility, optimizing complementarity with the ETA binding pocket.
  • D-Amino Acid Incorporation : Enhances metabolic stability and receptor affinity compared to L-configurations.
  • Hydrophobic Residues : The D-Trp and Leu side chains interact with ETA-specific hydrophobic domains.

Pharmacological profiling confirms BQ-123’s selectivity:

Parameter ETA Receptor ETB Receptor
IC50 (radioligand binding) 22 nM 18 µM
Functional antagonism (Ca²⁺ mobilization) IC50 = 59.76 nM No effect below 10 µM
Selectivity Ratio 1,000-fold -

This selectivity enables researchers to isolate ETA-mediated effects in complex systems. For example, BQ-123 inhibits endothelin-1-induced coronary artery contraction (Kb = 40 nM) without affecting ETB-dependent vasorelaxation. In inflammatory models, ETA blockade with BQ-123 reduces interleukin-6 and tumor necrosis factor-α production by suppressing nuclear factor-κB activation.

Properties

Molecular Formula

C33H43F3N6O9

Molecular Weight

724.7 g/mol

IUPAC Name

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H42N6O7.C2HF3O2/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;3-2(4,5)1(6)7/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);(H,6,7)/t21-,22+,23+,24-,26+;/m0./s1

InChI Key

QSTCCEVXEPXYBF-JKNHBXRPSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

BQ-123 (Tfa) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific amino acids used in the synthesis of BQ-123 (Tfa) are D-tryptophan, D-aspartic acid, proline, D-valine, and leucine .

Industrial Production Methods

Industrial production of BQ-123 (Tfa) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using high-performance liquid chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

BQ-123 (Tfa) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of BQ-123 (Tfa) and various analogs with substituted amino acids .

Scientific Research Applications

Cardiovascular Applications

BQ-123 has been primarily studied for its role in managing cardiovascular diseases. Endothelin-1 (ET-1), a potent vasoconstrictor, is implicated in several cardiovascular conditions, making BQ-123 a valuable therapeutic agent.

Key Findings:

  • Hypertension Management : BQ-123 effectively lowers blood pressure by antagonizing ET-1 effects. In a study involving healthy subjects, BQ-123 infusion resulted in increased renal sodium excretion and modulation of vasoactive hormones without significant changes in glomerular filtration rate or renal plasma flow .
  • Pulmonary Hypertension : Research indicates that BQ-123 alleviates pulmonary vascular resistance in congenital heart disease by regulating the ET-1/ETA receptor system .
Study Application Outcome
HypertensionIncreased sodium excretion; decreased diastolic BP
Pulmonary HypertensionReduced pulmonary vascular resistance

Inflammatory Diseases

Recent studies have highlighted BQ-123's role in modulating inflammatory responses, particularly through the activation of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs).

Mechanisms of Action:

  • PMN-MDSC Activation : BQ-123 promotes PMN-MDSC activation via the IL13/STAT6/Arg1 signaling pathway, which is crucial for attenuating acute inflammation in models of colitis and pneumonia .
  • Cytokine Regulation : The compound has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in treating inflammatory diseases .
Study Disease Model Findings
ColitisAlleviated inflammation through PMN-MDSC activation
PneumoniaReduced inflammation markers

Cancer Research

BQ-123's anticancer properties have also been investigated, particularly its ability to inhibit cell proliferation induced by ET-1 in human pulmonary artery smooth muscle cells.

Anticancer Activity:

  • Inhibition of Cell Growth : In vitro studies demonstrate that BQ-123 inhibits ET-1-induced proliferation of human smooth muscle cells, suggesting a role in managing tumor growth associated with vascular smooth muscle cell proliferation .
  • Potential for Combination Therapy : The compound's ability to modulate inflammatory pathways may enhance the efficacy of existing cancer treatments by reducing tumor-associated inflammation .
Study Cell Type Effect of BQ-123
Human Pulmonary Artery SMCInhibited proliferation induced by ET-1
Various Cancer ModelsPotential to enhance treatment efficacy

Mechanism of Action

BQ-123 (Tfa) exerts its effects by selectively binding to endothelin A receptors, thereby blocking the action of endothelin-1. This prevents endothelin-1 from causing vasoconstriction and other effects mediated by endothelin A receptors. The molecular targets involved are the endothelin A receptors, and the pathways include the inhibition of endothelin-1-induced signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Selectivity and Receptor Affinity

BQ-123 is distinguished by its high selectivity for ETA over ETB receptors. In contrast, compounds like TAK-044 (a cyclic pentapeptide) act as non-selective ET receptor antagonists, inhibiting both ETA and ETB receptors. While BQ-123 partially inhibits ET-1-induced pressor responses (50% reduction at 10 mg/kg), TAK-044 achieves near-complete inhibition at the same dose and exhibits longer-lasting hemodynamic effects (>3 hours vs. 1 hour for BQ-123) .

Compound Receptor Selectivity Key Pharmacodynamic Properties
BQ-123 ETA Dose-dependent inhibition of ET-1-induced vasoconstriction; reduces oxidative stress in diabetes .
TAK-044 ETA + ETB Broad-spectrum inhibition of ET-1 and sarafotoxin S6c; suppresses renal vasoconstriction .
BQ-485 ETA Higher hepatic uptake and biliary clearance than BQ-123; potent in neuropathic pain models .
BQ-587 Cationic cyclopentapeptide Negligible ETA affinity; low systemic clearance due to poor hepatobiliary transport .

Pharmacokinetic Profiles

BQ-123 exhibits rapid systemic clearance (50 mL/min/kg in rats) due to efficient hepatobiliary excretion, with 86% of the dose excreted unchanged in bile within 1 hour . Comparatively, BQ-485 (a linear tripeptide analog) shows even higher total body clearance (CLtotal = 80 mL/min/kg) and hepatic uptake efficiency, while compound A (an analog with structural modifications) has significantly lower clearance (CLtotal = 12 mL/min/kg) due to impaired transporter-mediated uptake and excretion .

Parameter BQ-123 BQ-485 Compound A
CLtotal (mL/min/kg) 50 80 12
Biliary Excretion (%) 86 92 45
Hepatic Uptake Affinity (Km, μM) 6 (Na<sup>+</sup>-dependent), 12 (Na<sup>+</sup>-independent) 1.6 9

Therapeutic Efficacy in Disease Models

  • Neuropathic Pain : BQ-123 (15–30 μg doses) elevates mechanical pain thresholds in a dose-dependent manner, outperforming BQ-518 (a structural analog) in reversing tactile allodynia .
  • Myocardial Ischemia : In canine models, BQ-123 (10 μg/kg/min) reduces infarct size by 40% but fails to improve myocardial blood flow, unlike TAK-044 , which shows broader cardioprotective effects .
  • Cancer: BQ-123 (2 mg/kg/day) suppresses tumor growth in human laryngeal carcinoma xenografts by reducing microvessel density (23.2 vs.
  • Diabetes : BQ-123 restores nitric oxide-mediated vasodilation in diabetic cerebral arterioles, while BQ-587 lacks efficacy due to poor blood-brain barrier penetration .

Limitations and Selectivity Challenges

While BQ-123 is highly selective for ETA under normal conditions, its specificity diminishes in hyperglycemic environments. In diabetic rats, BQ-123 partially inhibits ETB-mediated vasodilation, suggesting glucose-dependent interference with receptor binding . Additionally, BQ-123 fails to fully suppress ET-1-induced pressor responses (25% residual activity post-infusion), implicating non-ETA pathways in sustained vasoconstriction .

Biological Activity

BQ-123 (Tfa), a selective antagonist of the endothelin A receptor, has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Overview of BQ-123 (Tfa)

BQ-123 is a cyclic pentapeptide, specifically cyclo(-D-Trp-D-Asp-Pro-D-Val-Leu-), first isolated from Streptomyces misakiensis in 1991. It is characterized by a polypeptide backbone that includes specific structural features such as a type II beta turn and an inverse gamma turn. The compound exhibits high affinity for sodium ions, which may influence its pharmacological effects, particularly in renal function and sodium reabsorption.

BQ-123 primarily functions as an antagonist to endothelin-1 (ET-1), a potent vasoconstrictor involved in various cardiovascular diseases. By blocking ET-1 from binding to the endothelin A receptor (ETA), BQ-123 inhibits downstream signaling pathways associated with vasoconstriction and other physiological effects mediated by ET-1 .

The compound has demonstrated the ability to reverse ischemia-induced acute renal failure by enhancing sodium reabsorption in proximal tubule cells, highlighting its potential in managing renal and cardiovascular conditions.

In Vitro Studies

Several studies have elucidated the biological activity of BQ-123 through various in vitro assays:

  • Vasoconstriction Inhibition : BQ-123 effectively inhibits ET-1-mediated vasoconstriction in smooth muscle cells. In one study, the infusion of BQ-123 significantly reduced forearm blood flow (FBF) decreases induced by ET-1 while not affecting responses to norepinephrine .
  • Cell Proliferation : Research indicates that BQ-123 inhibits ET-1-mediated proliferation of human pulmonary artery smooth muscle cells, suggesting its role in preventing vascular remodeling associated with hypertension .

In Vivo Studies

In vivo studies using animal models have further demonstrated the efficacy of BQ-123:

Study TypeModelFindings
Hypertension ModelRatBQ-123 lowered blood pressure significantly compared to controls .
Ischemia ModelRatEnhanced sodium reabsorption and reversed acute renal failure.

Study on Forearm Blood Flow

In a double-blind randomized study involving six young normotensive subjects, BQ-123 was administered at two different doses. The results indicated that while BQ-123 did not significantly increase FBF compared to sodium nitroprusside (SNP), it effectively inhibited the reduction in FBF caused by ET-1 . This study highlights the selective nature of BQ-123 as an ETA antagonist without major vasodilatory effects.

Renal Function Improvement

A study focusing on ischemia-induced acute renal failure demonstrated that administration of BQ-123 resulted in improved renal function through enhanced sodium reabsorption mechanisms. This finding suggests potential therapeutic applications for BQ-123 in treating renal pathologies associated with endothelin signaling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.